molecular formula C15H15N3O2 B061392 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 175203-47-1

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B061392
CAS RN: 175203-47-1
M. Wt: 269.3 g/mol
InChI Key: CGYSBPLTCJYBOI-UHFFFAOYSA-N
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Description

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (3BIPDTC) is a heterocyclic organic compound with a unique structure and properties. It has a wide range of applications in scientific research, and is used in many different laboratory experiments. 3BIPDTC is a useful compound for studying the structure and function of proteins, as well as for investigating the mechanism of action of drugs. The compound has also been studied for its biochemical and physiological effects, as well as for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of tetrahydropyrimidine derivatives, including compounds similar to "3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile," have been a subject of research due to their wide range of biological activities. For instance, Gondkar, Deshmukh, and Chaudhari (2013) reported the synthesis of substituted 1,2,3,4 tetrahydropyrimidine derivatives, emphasizing their in-vitro anti-inflammatory activity. The study outlined a novel synthesis procedure and demonstrated that these compounds exhibit potent in-vitro anti-inflammatory effects, suggesting their potential as leads for anti-inflammatory drugs Gondkar, Deshmukh, & Chaudhari, 2013.

Biological Activities

The investigation into the biological activities of tetrahydropyrimidine derivatives and related compounds has revealed their potential in various therapeutic applications:

  • Anti-inflammatory Activity: The aforementioned study by Gondkar et al. highlighted the anti-inflammatory potential of tetrahydropyrimidine derivatives, suggesting their utility in designing anti-inflammatory agents.
  • Synthesis of Pyrano[2,3-d]pyrimidine Derivatives: Parmar, Vala, and Patel (2023) discussed the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, underlining their applicability in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications Parmar, Vala, & Patel, 2023.
  • Optoelectronic Materials: Lipunova, Nosova, Charushin, and Chupakhin (2018) reviewed the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, highlighting their potential in creating novel optoelectronic materials due to their incorporation into π-extended conjugated systems Lipunova et al., 2018.

properties

IUPAC Name

3-benzyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(2)17-10-13(8-16)14(19)18(15(17)20)9-12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYSBPLTCJYBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381302
Record name 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175203-47-1
Record name 1,2,3,4-Tetrahydro-1-(1-methylethyl)-2,4-dioxo-3-(phenylmethyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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